molecular formula C20H20ClN5O4 B2513411 ethyl 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919041-62-6

ethyl 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No.: B2513411
CAS No.: 919041-62-6
M. Wt: 429.86
InChI Key: JJIQOGAZISTLAX-UHFFFAOYSA-N
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Description

“Ethyl 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate” is a chemical compound with the molecular formula C20H20ClN5O4 . It is a unique and rare chemical provided to early discovery researchers .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and studying the properties of various imidazole and purine derivatives, which share structural similarities with the compound . For instance, Samsonov and Volodarskii (1980) explored the preparation and properties of 2H-imidazole 1,3-dioxides derived from alicyclic 1,2-dioximes, revealing insights into the reactivity and potential applications of such compounds in synthetic chemistry (V. Samsonov & L. B. Volodarskii, 1980). Similarly, research by Hesek and Rybár (1994) on the synthesis of new thiadiazepino-fused purine ring systems further illustrates the interest in developing novel purine derivatives with potential chemical and pharmacological uses (D. Hesek & A. Rybár, 1994).

Biological Activity

Studies on imidazole and purine derivatives have also explored their biological activities. Al-badrany, Mohammed, and Alasadi (2019) synthesized new 1,3,4-oxadiazole compounds derived from 1H-imidazole and evaluated their antibacterial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Khalid A. Al-badrany, A. Mohammed, & Yuosra K. Alasadi, 2019). This research points to the broader interest in the medicinal chemistry applications of imidazole and purine analogs.

Pharmaceutical Applications

The exploration of purine derivatives extends into their use as pharmaceutical agents. Ozola et al. (2003) investigated the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, revealing their potential as ligands for adenosine receptors, which could have implications for developing novel therapeutic agents (V. Ozola et al., 2003).

Properties

IUPAC Name

ethyl 2-[2-[(2-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-4-30-15(27)11-24-12(2)9-25-16-17(22-19(24)25)23(3)20(29)26(18(16)28)10-13-7-5-6-8-14(13)21/h5-9H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIQOGAZISTLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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